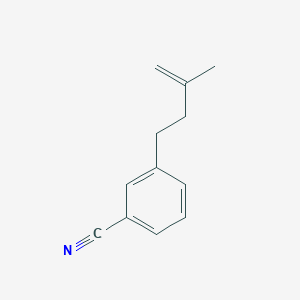

4-(3-Cyanophenyl)-2-methyl-1-butene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Cyanophenyl)-2-methyl-1-butene, also known as 4-cyanophenyl-2-methyl-1-butene, is an organic compound belonging to the class of aromatic compounds. It is a colorless liquid with a strong odor and is soluble in most organic solvents. 4-cyanophenyl-2-methyl-1-butene is used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals, dyes, and agrochemicals. In addition, it has been studied for its potential applications in biochemistry, physiology, and medical research.

Scientific Research Applications

Photochemistry and Electron Transfer Reactions

The compound 4-(3-Cyanophenyl)-2-methyl-1-butene has been studied in the context of photochemistry, specifically in photosubstitution reactions involving dicyanobenzenes and alkyl olefins. This reaction, which involves electron transfer processes, was examined by irradiating certain dicyanobenzenes in the presence of olefins like cyclohexene and observing the substitution of cyano groups under various conditions. This study provides insights into the behavior of electron transfer in photochemical reactions and highlights the selectivity of certain dicyanobenzenes in these processes (Borg, Arnold, & Cameron, 1984).

Reactivity with π-Bonds

Another research focus is the compound's reactivity with π-bonds. For instance, a study explored the reaction of disilyne compounds with butenes, leading to the formation of disilacyclobutenes through a stereospecific process. Theoretical calculations supported these findings by showing the interactions between the LUMO of one reactant and the HOMO of 2-butene, resulting in a cycloaddition and subsequent ring expansion. This research offers valuable insights into the stereochemistry and reaction mechanisms of compounds interacting with π-bonds (Kinjo et al., 2007).

Synthesis of Bicyclic Compounds

4-(3-Cyanophenyl)-2-methyl-1-butene is also relevant in the synthesis of bicyclic compounds. A particular study demonstrated how α,ω-(Phenylseleno) carbonyl compounds can be converted into substances that undergo sequential ring-closing metathesis and radical cyclization. This method provides a route to creating complex bicyclic structures, expanding the synthetic toolkit available for producing intricate molecular architectures (Clive & Cheng, 2001).

Functionalized Isoprene Units

Research has also delved into the use of 4-(3-Cyanophenyl)-2-methyl-1-butene as a functionalized isoprene unit. In one study, specific chlorination processes were explored to produce derivatives with potential utility in various synthetic applications. The study's findings shed light on the electrochemical properties of these compounds and their potential use in creating functionalized isoprene units, which are valuable in various chemical synthesis processes (Uneyama et al., 1983).

properties

IUPAC Name |

3-(3-methylbut-3-enyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-10(2)6-7-11-4-3-5-12(8-11)9-13/h3-5,8H,1,6-7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXUVSZVSWWVGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC(=CC=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50535473 |

Source

|

| Record name | 3-(3-Methylbut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50535473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Cyanophenyl)-2-methyl-1-butene | |

CAS RN |

90433-28-6 |

Source

|

| Record name | 3-(3-Methylbut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50535473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1315539.png)